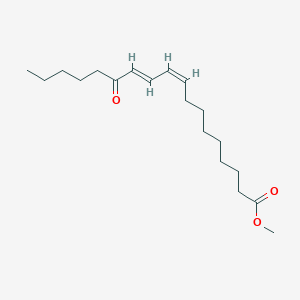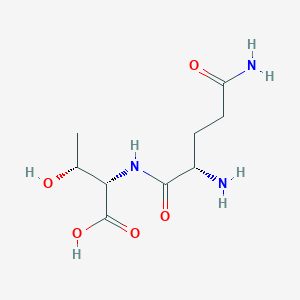![molecular formula C20H18N2O B14436748 2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol CAS No. 74586-21-3](/img/structure/B14436748.png)
2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol is a compound that features a carbazole moiety linked to a phenol group via an aminoethyl chain. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol typically involves the reaction of 9H-carbazole with an appropriate aminoethyl phenol derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbazole moiety can be reduced under specific conditions.
Substitution: The aminoethyl chain allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives and phenolic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects . Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological molecules, enhancing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: Similar in structure but with an acrylate group instead of a phenol group.
9H-Carbazole-9-ethanol: Contains an ethanol group instead of an aminoethyl phenol chain.
9-Phenylcarbazole: Features a phenyl group instead of an aminoethyl phenol chain.
Uniqueness
2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol is unique due to its combination of a carbazole moiety with a phenol group, providing a versatile scaffold for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in diverse fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
74586-21-3 |
|---|---|
Formule moléculaire |
C20H18N2O |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-[1-(carbazol-9-ylamino)ethyl]phenol |
InChI |
InChI=1S/C20H18N2O/c1-14(15-8-4-7-13-20(15)23)21-22-18-11-5-2-9-16(18)17-10-3-6-12-19(17)22/h2-14,21,23H,1H3 |
Clé InChI |
PVUAJWJEISXGGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1O)NN2C3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


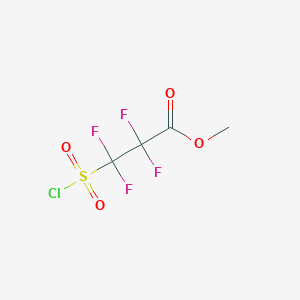

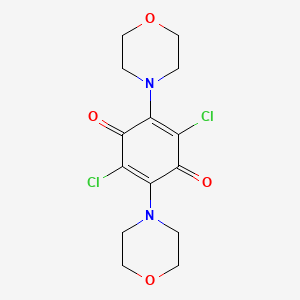

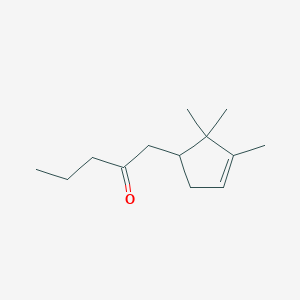
![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)
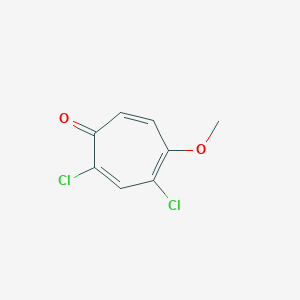

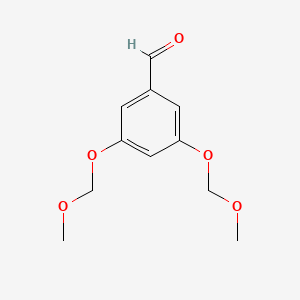
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)


